molecular formula C14H23N3O2 B13467913 tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate

tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B13467913
M. Wt: 265.35 g/mol
InChI Key: ISLQCOYGGVYTLJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate is a chemical compound featuring a pyrazole core functionalized with a tert-butoxycarbonyl (Boc) protecting group and a cyclopentyl substituent. The pyrazole heterocycle is a privileged scaffold in medicinal chemistry and drug discovery due to its versatile interactions with biological targets . The Boc group is a cornerstone in synthetic organic chemistry, widely used to protect amines during multi-step synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). This compound serves as a critical synthetic intermediate. The carbamate functionality can be deprotected to reveal a free amine, which can be further functionalized, while the cyclopentyl group may contribute to enhanced lipophilicity and target binding through hydrophobic interactions. Pyrazole-carbamate hybrids are recognized as valuable precursors in developing bioactive molecules, with documented applications in creating potential anticancer agents . Researchers utilize this structural motif in hit-to-lead optimization campaigns to modulate the physicochemical properties and potency of new chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-(5-cyclopentyl-1-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)15-12-9-11(17(4)16-12)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3,(H,15,16,18)

InChI Key

ISLQCOYGGVYTLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)C2CCCC2)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-cyclopentyl-1-methyl-1H-pyrazole Core

The pyrazole ring is commonly synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.

  • Step 1: Cyclopentyl-substituted β-diketone formation

    Cyclopentyl ketone derivatives can be prepared via Friedel-Crafts acylation or alkylation methods. Alternatively, cyclopentanone can be used as a starting material for condensation.

  • Step 2: Pyrazole ring formation

    The cyclopentyl-substituted diketone is reacted with methylhydrazine to form the pyrazole ring. This reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration.

  • Step 3: Methylation at N-1

    Methylation of the pyrazole nitrogen can be achieved by treatment with methyl iodide or methyl sulfate under basic conditions, selectively targeting the N-1 position.

Introduction of the tert-butyl carbamate Group

The carbamate protecting group is introduced by reaction of the pyrazolyl amine intermediate with di-tert-butyl dicarbonate (Boc2O).

  • Step 4: Formation of tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate

    The pyrazolyl amine is treated with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate, typically in an organic solvent like dichloromethane, to form the carbamate.

Reaction Conditions and Yields

Step Reaction Reagents & Conditions Typical Yield (%) Notes
1 Preparation of cyclopentyl diketone Friedel-Crafts acylation or condensation with cyclopentanone 70-85 Purity critical for ring formation
2 Pyrazole ring formation Cyclopentyl diketone + methylhydrazine, reflux in ethanol or methanol 75-90 Monitoring by TLC recommended
3 N-1 Methylation Methyl iodide, base (K2CO3), DMF, room temp to 60°C 80-95 Selectivity for N-1 ensured by reaction control
4 Carbamate formation Di-tert-butyl dicarbonate, triethylamine, DCM, 0°C to RT 85-98 Mild conditions preserve pyrazole integrity

Characterization and Purity Assessment

  • NMR Spectroscopy

    • ^1H NMR shows characteristic singlets for methyl groups at N-1 and tert-butyl group.
    • Aromatic pyrazole protons appear as singlets or multiplets depending on substitution.
  • Mass Spectrometry

    • Molecular ion peak consistent with molecular weight of this compound.
  • X-ray Crystallography

    • Single-crystal X-ray diffraction confirms the structure and substitution pattern, as reported in related pyrazole-carbamate compounds.
  • Chromatography

    • Purification by column chromatography using ethyl acetate/hexane mixtures yields pure product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the cyclopentyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying enzyme-catalyzed reactions involving carbamates.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole ring may also interact with various receptors or enzymes, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane.

    tert-Butyl N-(5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate: A related compound with a formyl group instead of a cyclopentyl group.

Uniqueness

tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other similar compounds

Biological Activity

tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C12H18N4O2
  • Molecular Weight : 250.30 g/mol
  • CAS Number : 118430-73-2

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit certain cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression. This inhibition can lead to reduced cell proliferation and induction of apoptosis in malignant cells .

Pharmacological Profile

The compound exhibits several notable pharmacological properties:

  • Solubility : High solubility in organic solvents, moderate solubility in water.
  • Absorption : High gastrointestinal absorption, indicating potential for oral bioavailability.
  • Blood-Brain Barrier (BBB) : Permeant, suggesting possible central nervous system effects.

Table 1: Pharmacokinetic Properties

PropertyValue
Log P (octanol-water)1.71
GI AbsorptionHigh
BBB PermeabilityYes
CYP InhibitionNone

Biological Activity Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Anticancer Activity :
    • In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily through CDK inhibition, leading to cell cycle arrest .
  • Anti-inflammatory Effects :
    • The compound has shown potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. This suggests its utility in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Preliminary research indicates that it may have neuroprotective effects, likely due to its ability to cross the BBB and modulate neuroinflammatory pathways .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduced cytokine production
NeuroprotectiveModulation of neuroinflammation

Case Studies

Several case studies provide insights into the practical applications and efficacy of this compound:

  • Case Study on Cancer Treatment :
    • A study involving human breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis, confirming its potential as an anticancer agent.
  • Case Study on Inflammation :
    • In a model of acute inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to controls, highlighting its therapeutic potential in inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate?

  • Methodology :

  • Step 1 : Start with 5-cyclopentyl-1-methyl-1H-pyrazol-3-amine as the core precursor.
  • Step 2 : React with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C for 12–24 hours.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the carbamate product.
  • Key Validation : Monitor reaction progress using TLC and confirm purity via 1H^1H-NMR (e.g., tert-butyl group singlet at δ 1.4 ppm, pyrazole proton signals at δ 6.0–7.5 ppm) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for small-molecule refinement to model hydrogen bonding and torsional angles. For example, the cyclopentyl group’s chair conformation and carbamate planarity can be confirmed via SHELX’s Fourier maps .
  • Validation : Cross-check bond lengths (C–N: ~1.33 Å, C–O: ~1.23 Å) and angles against Cambridge Structural Database (CSD) entries for pyrazole-carbamates .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyclopentyl CH2_2 signals at δ 1.5–2.5 ppm, pyrazole C=O at ~155 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H]+^+: ~293.2 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm1^{-1}) and pyrazole ring vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via the pyrazole moiety.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the carbamate group and active-site residues (e.g., Arg120 in COX-2) .
  • Validation : Compare predicted binding affinities (ΔG) with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies address contradictory spectral data during structural elucidation?

  • Methodology :

  • Case Study : If 1H^1H-NMR shows unexpected splitting, perform NOESY to confirm spatial proximity of cyclopentyl and methyl groups.
  • Alternative Techniques : Use 15N^{15}N-NMR or HSQC to resolve pyrazole ring nitrogen assignments.
  • Cross-Validation : Compare with X-ray data or synthesize a deuterated analog to isolate specific proton environments .

Q. How does the tert-butyl carbamate group influence stability under varying pH conditions?

  • Methodology :

  • Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Mechanistic Insight : The tert-butyl group sterically shields the carbamate, reducing hydrolysis rates at neutral pH. Acidic conditions (pH < 4) promote cleavage via protonation of the carbonyl oxygen .
  • Data Interpretation : Half-life (t1/2t_{1/2}) at pH 7.4: >24 hours; at pH 2: ~3 hours .

Q. What role does the cyclopentyl substituent play in modulating lipophilicity and bioavailability?

  • Methodology :

  • LogP Measurement : Use shake-flask method (octanol/water partition) or computational tools (e.g., SwissADME) to determine logP (~3.5).
  • Permeability Assays : Perform Caco-2 cell monolayer studies to evaluate intestinal absorption.
  • Structural Analysis : The cyclopentyl group increases membrane permeability compared to linear alkyl chains but may reduce aqueous solubility .

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